

FT-IR Spectroscopic Characterization of Morpholine-4-carbodithioate: A Technical Guide

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Compound of Interest

Compound Name: *Morpholine-4-carbodithioic acid*

Cat. No.: *B1218479*

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This technical guide provides an in-depth analysis of the Fourier-Transform Infrared (FT-IR) spectroscopic characteristics of morpholine-4-carbodithioate. This compound, belonging to the dithiocarbamate class of ligands, is of significant interest in medicinal chemistry and materials science due to its versatile chelating properties. A thorough understanding of its vibrational properties is crucial for its identification, characterization, and the study of its interactions with metal ions and other molecules.

Core FT-IR Spectral Data

The FT-IR spectrum of morpholine-4-carbodithioate is characterized by a series of distinct absorption bands corresponding to the vibrational modes of its constituent functional groups. The quantitative data, compiled from spectroscopic studies, is summarized in the table below for clear comparison and interpretation. The assignments are based on established group frequency correlations for dithiocarbamates and morpholine derivatives.

Vibrational Frequency (cm ⁻¹)	Assignment	Description of Vibrational Mode
~2854-2877	$\nu(\text{C-H})$	Symmetric and asymmetric stretching of the C-H bonds in the morpholine ring.
~1450-1550	$\nu(\text{C-N})$ "Thioureide band"	Significant partial double bond character due to electron delocalization in the N-CSS moiety. This is a key characteristic band for dithiocarbamates.
~1104-1148	$\nu(\text{C-O-C})$	Asymmetric stretching of the ether linkage within the morpholine ring.
~1104-1148	$\nu(\text{CS}_2)$	Stretching vibrations of the carbodithioate group. This band may overlap with the $\nu(\text{C-O-C})$ band.
~950-1000	$\nu(\text{C-S})$	Stretching vibration of the carbon-sulfur single bond.

Experimental Protocols

A detailed and reliable experimental protocol is essential for the successful synthesis and subsequent FT-IR analysis of morpholine-4-carbodithioate. The following methodologies are based on established procedures for the preparation of dithiocarbamate salts.

Synthesis of Potassium Morpholine-4-carbodithioate

This procedure details the synthesis of the potassium salt of morpholine-4-carbodithioate, a common and stable form of the ligand.

Materials:

- Morpholine
- Carbon disulfide (CS₂)
- Potassium hydroxide (KOH)
- Ethanol
- Diethyl ether
- Deionized water

Procedure:

- Prepare a 1:1 (v/v) solution of ethanol and water.
- Dissolve a stoichiometric amount of potassium hydroxide in the ethanol/water solvent system.
- In a separate flask, cautiously add morpholine to the ethanol/water solution.
- Cool the morpholine solution in an ice bath.
- Slowly add a stoichiometric amount of carbon disulfide to the cooled morpholine solution with constant stirring. The reaction is exothermic.
- Continue stirring the reaction mixture in the ice bath for a specified period to ensure complete reaction.
- Place the reaction mixture in a freezer for 12 hours to facilitate precipitation of the product.^[1]
- Collect the precipitate by filtration using a Büchner funnel.
- Wash the collected solid with cold diethyl ether to remove any unreacted starting materials.
- Recrystallize the crude product from a 1:1 (v/v) ethanol-water mixture to obtain purified potassium morpholine-4-carbodithioate.
- Dry the purified product in a vacuum oven at an appropriate temperature.

FT-IR Spectroscopic Analysis

This protocol outlines the steps for acquiring the FT-IR spectrum of the synthesized morpholine-4-carbodithioate.

Instrumentation:

- Fourier-Transform Infrared (FT-IR) Spectrometer

Sample Preparation (KBr Pellet Method):

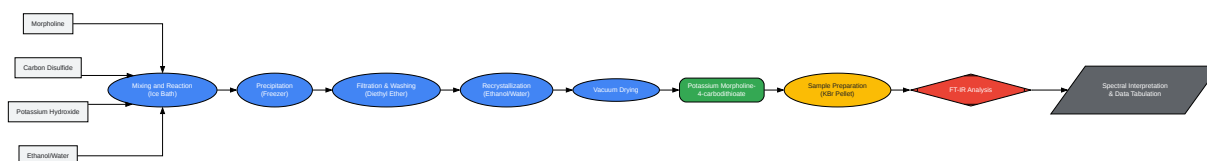
- Thoroughly dry the synthesized potassium morpholine-4-carbodithioate to remove any residual water, which can interfere with the IR spectrum.
- Grind a small amount (1-2 mg) of the sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- Transfer the powder into a pellet-forming die.
- Press the powder under high pressure (typically several tons) using a hydraulic press to form a thin, transparent KBr pellet.
- Carefully remove the pellet from the die and place it in the sample holder of the FT-IR spectrometer.

Data Acquisition:

- Record a background spectrum of the empty sample compartment to account for atmospheric CO₂ and water vapor.
- Place the sample holder with the KBr pellet into the spectrometer's sample beam.
- Acquire the FT-IR spectrum of the sample over the desired wavenumber range (typically 4000-400 cm⁻¹).
- Process the spectrum (e.g., baseline correction, smoothing) as required using the spectrometer's software.

Visualized Experimental Workflow

The following diagram, generated using Graphviz, illustrates the logical flow of the synthesis and characterization process.



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Caption: Synthesis and FT-IR analysis workflow.

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References

- 1. Potassium morpholine-4-carbodithioate monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
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